3-iodoquinoline-7-carboxylic acid hydrochloride
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Overview
Description
3-iodoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 3-iodoquinoline-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the iodination of quinoline-7-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the formation of the desired product. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3-iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-7-carboxylic acid derivatives or reduction to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Ullmann-type coupling, to form complex molecular structures.
Scientific Research Applications
3-iodoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Synthetic Organic Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-iodoquinoline-7-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-7-carboxylic acid: Lacks the iodine substituent, resulting in different chemical reactivity and applications.
3-bromoquinoline-7-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
3-chloroquinoline-7-carboxylic acid:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
2639458-55-0 |
---|---|
Molecular Formula |
C10H7ClINO2 |
Molecular Weight |
335.5 |
Purity |
95 |
Origin of Product |
United States |
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